alpha-Benzyl-4,6-O-benzylidene-muramic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

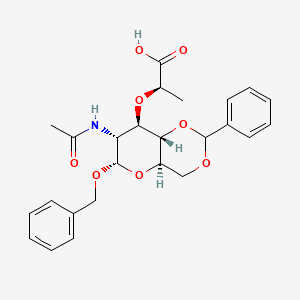

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPMVSNCFXDOJX-BKIFYLKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of alpha-Benzyl-4,6-O-benzylidene-muramic Acid

Foreword for the Modern Drug Discovery Professional

In the intricate landscape of drug development, particularly in the realms of antibacterial agents and immunology, the precise chemical synthesis of complex biomolecules is paramount. Muramic acid and its derivatives are fundamental components of bacterial cell walls (peptidoglycan) and, as such, represent critical targets for novel antibiotics and adjuvants for vaccine development.[1][2] The ability to selectively modify the muramic acid scaffold is essential for creating probes to study bacterial physiology and for developing new therapeutic agents.[1][3]

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to a key intermediate: alpha-Benzyl-4,6-O-benzylidene-muramic acid . This document moves beyond a mere recitation of procedural steps. Instead, it offers a narrative grounded in the principles of synthetic carbohydrate chemistry, elucidating the "why" behind the "how" for each experimental choice. The protocols described herein are designed to be self-validating, with an emphasis on achieving high stereoselectivity and yield. Every claim and procedural standard is supported by authoritative sources to ensure scientific integrity and reproducibility.

This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully synthesize this versatile building block, thereby accelerating innovation in their respective fields.

Strategic Considerations in the Synthesis of a-Benzyl-4,6-O-benzylidene-muramic Acid

The synthesis of the target molecule necessitates a carefully planned sequence of reactions to install the desired functional groups with the correct stereochemistry. The core of our strategy revolves around a commercially available starting material, N-acetylglucosamine, and leverages the strategic application of protecting groups to direct the reactivity of the various hydroxyl and amino functionalities.

The key transformations in our synthetic pathway are:

-

Anomeric Protection: Introduction of a benzyl group at the anomeric (C-1) position. This not only protects the anomeric hydroxyl group but also establishes the desired α-stereochemistry.

-

Selective Diol Protection: Formation of a benzylidene acetal across the C-4 and C-6 hydroxyl groups. This is a classic strategy in carbohydrate chemistry to protect these two hydroxyls simultaneously, leaving the C-3 hydroxyl available for the subsequent etherification.[4][5]

-

Etherification at C-3: Introduction of the lactyl ether side chain at the C-3 position to form the characteristic muramic acid structure.

-

Saponification: Conversion of the resulting ester to the final carboxylic acid.

The order of these steps is critical. For instance, the benzylidene acetal formation is performed before the etherification at C-3 to ensure regioselectivity.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from N-acetylglucosamine to this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide a step-by-step methodology for the synthesis of the target compound.

Step 1: Synthesis of Benzyl N-acetyl-α-D-glucosaminide

Principle: This reaction is a Fischer glycosidation, where the anomeric hydroxyl group of N-acetylglucosamine is replaced with a benzyloxy group under acidic conditions. The use of benzyl alcohol as both the solvent and reactant drives the equilibrium towards the product. The α-anomer is the thermodynamically favored product under these conditions.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| N-acetyl-D-glucosamine | 221.21 g/mol | 10.0 g | 45.2 mmol (1.0) |

| Benzyl alcohol | 108.14 g/mol | 100 mL | - |

| Acetyl chloride | 78.50 g/mol | 2.0 mL | - |

Procedure:

-

Suspend N-acetyl-D-glucosamine in benzyl alcohol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred suspension. The acetyl chloride reacts with benzyl alcohol to generate anhydrous HCl in situ, which catalyzes the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 100 °C and stir for 4 hours. The suspension should dissolve to form a clear solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10:1 dichloromethane:methanol).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a vigorously stirred solution of saturated sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water and then with diethyl ether.

-

Recrystallize the crude product from ethanol to yield pure Benzyl N-acetyl-α-D-glucosaminide as a white solid.

Step 2: Synthesis of Benzyl N-acetyl-4,6-O-benzylidene-α-D-glucosaminide

Principle: This step involves the protection of the C-4 and C-6 hydroxyl groups as a benzylidene acetal.[5] This is a classic method for differentiating the hydroxyl groups in pyranosides. The reaction is typically catalyzed by a Lewis or Brønsted acid. Here, we use camphorsulfonic acid (CSA).

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| Benzyl N-acetyl-α-D-glucosaminide | 311.34 g/mol | 5.0 g | 16.1 mmol (1.0) |

| Benzaldehyde dimethyl acetal | 152.19 g/mol | 3.2 mL | 20.9 mmol (1.3) |

| Camphorsulfonic acid (CSA) | 232.30 g/mol | 0.19 g | 0.8 mmol (0.05) |

| Anhydrous Dimethylformamide (DMF) | 73.09 g/mol | 50 mL | - |

Procedure:

-

Dissolve Benzyl N-acetyl-α-D-glucosaminide in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of CSA to the solution.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Monitor the reaction by TLC (e.g., using a mobile phase of 20:1 dichloromethane:methanol).

-

After completion, cool the reaction to room temperature and quench by adding a few drops of triethylamine.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 1-5% methanol in dichloromethane) to afford the desired product.

Step 3: Synthesis of Benzyl N-acetyl-4,6-O-benzylidene-α-muramic acid methyl ester

Principle: This is a Williamson ether synthesis to introduce the lactyl side chain at the C-3 hydroxyl group. A strong base, sodium hydride, is used to deprotonate the C-3 hydroxyl, which then acts as a nucleophile to displace the chloride from (S)-(-)-2-chloropropionic acid methyl ester.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| Benzyl N-acetyl-4,6-O-benzylidene-α-D-glucosaminide | 399.44 g/mol | 3.0 g | 7.5 mmol (1.0) |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 g/mol | 0.45 g | 11.3 mmol (1.5) |

| (S)-(-)-2-Chloropropionic acid methyl ester | 122.55 g/mol | 1.1 mL | 10.5 mmol (1.4) |

| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | 40 mL | - |

Procedure:

-

Dissolve the benzylidene-protected glucosaminide in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add (S)-(-)-2-chloropropionic acid methyl ester dropwise via syringe.

-

Let the reaction warm to room temperature and stir overnight.

-

Monitor the reaction by TLC (e.g., using a mobile phase of 1:1 ethyl acetate:hexanes).

-

Once complete, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the methyl ester of the target molecule.

Step 4: Synthesis of this compound

Principle: The final step is a simple saponification of the methyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| Benzyl N-acetyl-4,6-O-benzylidene-α-muramic acid methyl ester | 485.53 g/mol | 2.0 g | 4.1 mmol (1.0) |

| Sodium hydroxide | 40.00 g/mol | 0.33 g | 8.2 mmol (2.0) |

| Methanol | 32.04 g/mol | 20 mL | - |

| Water | 18.02 g/mol | 10 mL | - |

Procedure:

-

Dissolve the muramic acid methyl ester in a mixture of methanol and water in a round-bottom flask.

-

Add sodium hydroxide and stir the solution at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with 1 M HCl to a pH of approximately 3-4.

-

A white precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water.

Concluding Remarks for the Advanced Practitioner

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of well-established protecting group chemistry in the field of carbohydrate synthesis ensures high yields and excellent control over stereochemistry.[7][8] This versatile intermediate can be further elaborated to generate a wide array of muramic acid derivatives for applications in drug discovery and chemical biology. For instance, the carboxylic acid moiety can be coupled with various amino acids or peptides to synthesize fragments of peptidoglycan, which are invaluable tools for studying the innate immune system.[9] Furthermore, the benzyl and benzylidene protecting groups can be selectively removed under various conditions to allow for further functionalization of the carbohydrate core.[4][10] The protocols provided herein have been designed to be robust and reproducible, empowering researchers to confidently synthesize this key building block for their scientific endeavors.

References

- Google Patents. (n.d.). US6008333A - Preparation of glucosaminyl muramic acid derivatives.

- Liang, J., DeMeester, K. E., & Grimes, C. L. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology, 12(4), e85.

- DeMeester, K. E., et al. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. ACS Chemical Biology, 13(8), 2056-2064.

- DeMeester, K. E. (2019).

- Popin, E., et al. (1998). Synthesis and conformational analysis of muramic acid delta-lactam structures and their 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) derivatives, characteristic of bacterial spore peptidoglycan.

- Liang, J., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 1933-1939.

-

Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]

-

PubMed. (n.d.). Muramic Acid Derivatives as Glycosyl Donors for the Synthesis of Muramyl-Containing Glycosphingolipids and Fatty Acids. Retrieved from [Link]

- Beilstein Journals. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 260-264.

- Journal of Chemical Education. (1987). Protecting Groups in Carbohydrate Chemistry.

- Wiley-VCH. (2012). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods (Vol. 1).

- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Chemical Society Reviews, 48(10), 2814-2843.

- Imperiali, B., et al. (2020). Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion. ACS Central Science, 6(8), 1375-1386.

Sources

- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]

- 2. glycane.com [glycane.com]

- 3. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. biosynth.com [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. US6008333A - Preparation of glucosaminyl muramic acid derivatives - Google Patents [patents.google.com]

- 10. Benzylidene Acetals [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties of α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Muramic Acid Derivatives

In the intricate world of bacterial cell wall biosynthesis and immunology, N-acetylmuramic acid (NAM) stands as a cornerstone. Its unique lactyl ether linkage to N-acetylglucosamine (NAG) forms the repeating disaccharide backbone of peptidoglycan, the essential structural component of most bacterial cell walls. The ability to chemically synthesize and modify NAM and its derivatives is paramount for developing novel antibiotics, crafting molecular probes to study bacterial physiology, and designing synthetic vaccines and immunomodulators.

This technical guide focuses on a key intermediate in these endeavors: α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid . The strategic placement of the benzyl glycoside, the benzylidene acetal, and the carboxylic acid functional groups makes this molecule a versatile building block. The protecting groups offer stability during synthetic manipulations while allowing for selective removal, enabling precise modifications at various positions of the muramic acid scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and characterization, empowering researchers to leverage this important molecule in their scientific pursuits.

Molecular Structure and Physicochemical Properties

α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid is a fully protected derivative of N-acetylmuramic acid. The anomeric hydroxyl group is protected as a benzyl ether, and the 4- and 6-hydroxyl groups are protected as a benzylidene acetal. The amino group at the 2-position is acetylated, and the lactyl side chain at the 3-position possesses a free carboxylic acid.

| Property | Value | Source |

| Chemical Name | Benzyl 2-acetamido-4,6-O-benzylidene-3-O-[1-(R)-carboxyethyl]-2-deoxy-α-D-glucopyranoside | [] |

| Synonyms | Ac-α-benzyl-4,6-O-benzylidene-muramic acid | [][2] |

| CAS Number | 19229-57-3 | [][2][3] |

| Molecular Formula | C₂₅H₂₉NO₈ | [][3] |

| Molecular Weight | 471.5 g/mol | [][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 243-245°C | [4] |

| Storage | 2°C - 8°C, in a well-closed container | [3] |

Synthesis of the Protected Muramic Acid Core

The synthesis of α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid is a multi-step process that begins with a suitable glucosamine derivative. The following is a representative synthetic pathway, drawing upon established methodologies in carbohydrate chemistry.[5]

Overall Synthetic Strategy

The synthesis initiates with the protection of the anomeric position as a benzyl glycoside, followed by the formation of the 4,6-O-benzylidene acetal. The crucial lactyl ether is then introduced at the 3-position, and finally, the amino group is acetylated.

Caption: Synthetic workflow for α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid.

Experimental Protocol: A Representative Synthesis

Step 1: Fischer Glycosylation to form Benzyl α-D-Glucosaminide

-

Suspend D-glucosamine hydrochloride in benzyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride, which generates HCl in situ).

-

Heat the mixture with stirring until the starting material is consumed (monitored by TLC).

-

Cool the reaction and neutralize the acid.

-

Purify the product by crystallization or column chromatography.

Causality behind Experimental Choices: The Fischer glycosylation is a classic method for forming glycosides from unprotected sugars. Benzyl alcohol serves as both the solvent and the reactant. The acidic catalyst protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and subsequent attack by benzyl alcohol.

Step 2: Formation of the 4,6-O-Benzylidene Acetal

-

Dissolve the benzyl α-D-glucosaminide in an anhydrous polar aprotic solvent (e.g., DMF).

-

Add benzaldehyde dimethyl acetal and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[5]

-

Heat the reaction mixture under reduced pressure to remove the methanol byproduct, driving the equilibrium towards the product.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the catalyst and purify the product.

Causality behind Experimental Choices: The 4,6-O-benzylidene acetal is thermodynamically favored in pyranosides. Using a dimethyl acetal of benzaldehyde and removing the methanol byproduct ensures a high yield of the desired protected compound.

Step 3: Introduction of the Lactyl Side Chain

-

Dissolve the benzyl 4,6-O-benzylidene-α-D-glucosaminide in an anhydrous solvent (e.g., THF).

-

Add a strong base (e.g., sodium hydride) at a low temperature to deprotonate the 3-hydroxyl group.

-

Slowly add a suitable lactylating agent (e.g., (S)-(-)-2-bromopropionic acid).[5]

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully and purify the resulting ether.

Causality behind Experimental Choices: The 3-hydroxyl group is the most sterically accessible of the remaining hydroxyls. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions. The choice of the chiral lactylating agent is critical for establishing the correct stereochemistry of the muramic acid.

Step 4: N-Acetylation

-

Dissolve the product from the previous step in a suitable solvent (e.g., pyridine or a mixture of methanol and triethylamine).

-

Add acetic anhydride and stir at room temperature.

-

Monitor the reaction by TLC until the free amine is no longer present.

-

Quench the excess acetic anhydride with water or methanol.

-

Purify the final product, α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid, by column chromatography or recrystallization.

Causality behind Experimental Choices: N-acetylation is a straightforward and high-yielding reaction. Acetic anhydride is a common and effective acetylating agent. The basic solvent serves to neutralize the acetic acid byproduct.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative. Key diagnostic signals would include:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Anomeric H (H-1) | ~4.8-5.0 | d | The α-configuration typically results in a smaller J-coupling constant (J₁,₂ ≈ 3-4 Hz). |

| Benzylidene acetal CH | ~5.5 | s | A sharp singlet confirming the presence of the benzylidene group. |

| Benzyl and Benzylidene Ar-H | ~7.2-7.5 | m | A complex multiplet corresponding to the 10 aromatic protons. |

| Benzyl CH₂ | ~4.5-4.8 | ABq or m | The two benzylic protons are diastereotopic and will likely appear as a multiplet or an AB quartet. |

| N-Acetyl CH₃ | ~1.9-2.1 | s | A sharp singlet integrating to 3 protons. |

| Lactyl CH₃ | ~1.3-1.5 | d | A doublet due to coupling with the lactyl methine proton. |

| Sugar Ring Protons (H-2 to H-6) | ~3.5-4.5 | m | A complex region of overlapping multiplets. |

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide further confirmation of the structure:

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| Anomeric C (C-1) | ~98-100 | The chemical shift is characteristic of an α-glycoside. |

| Benzylidene acetal C | ~101 | A key signal confirming the acetal carbon. |

| Aromatic C's | ~126-138 | Multiple signals in the aromatic region. |

| Benzyl CH₂ | ~68-70 | |

| Sugar Ring C's (C-2 to C-6) | ~60-80 | |

| N-Acetyl C=O | ~170-172 | |

| Carboxylic Acid C=O | ~175-178 | |

| N-Acetyl CH₃ | ~23 | |

| Lactyl CH₃ | ~18-20 |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecular ion [M+H]⁺ at m/z 472.5 and the sodiated adduct [M+Na]⁺ at m/z 494.5. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=O (Carboxylic Acid) | ~1700-1725 |

| C=O (Amide I) | ~1650 |

| N-H (Amide II) | ~1550 |

| C-O (Ethers, Acetals) | 1000-1300 |

Chemical Reactivity and Synthetic Applications

The chemical utility of α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid stems from the differential reactivity of its protecting groups and the presence of the carboxylic acid. This allows for its use as a versatile intermediate in the synthesis of complex glycopeptides and peptidoglycan fragments.[5][6]

Reactions at the Carboxylic Acid

The carboxylic acid of the lactyl group is a key site for modification, most commonly for the attachment of peptide chains.

Amide Bond Formation:

Standard peptide coupling reagents can be used to couple the carboxylic acid with the N-terminus of a peptide or a single amino acid.

Caption: Peptide coupling at the carboxylic acid.

Experimental Protocol: Peptide Coupling

-

Dissolve α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid in an anhydrous aprotic solvent (e.g., DMF).

-

Add the peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Add the amino acid or peptide (with its N-terminus deprotected).

-

Stir the reaction at room temperature until completion.

-

Purify the resulting glycopeptide by chromatography.

Deprotection Strategies

The selective or complete removal of the protecting groups is crucial for subsequent synthetic steps or to yield the final target molecule.

Deprotection of the Benzylidene Acetal:

The benzylidene acetal can be removed under various conditions:

-

Acidic Hydrolysis: Treatment with a mild acid (e.g., aqueous acetic acid) will cleave the acetal to reveal the 4- and 6-hydroxyl groups.

-

Reductive Opening: This is a powerful technique for regioselective protection.

-

To obtain the 6-O-benzyl ether and a free 4-hydroxyl group, reagents like triethylsilane (Et₃SiH) and an acid catalyst can be used.[7]

-

To obtain the 4-O-benzyl ether and a free 6-hydroxyl group, different reducing agents and conditions are required.

-

Deprotection of the Benzyl Ether:

The anomeric benzyl ether is typically removed by catalytic hydrogenation.

Experimental Protocol: Hydrogenolysis of the Benzyl Ether and Benzylidene Acetal

-

Dissolve the protected muramic acid derivative in a suitable solvent (e.g., methanol or THF).

-

Add a palladium catalyst, such as 10% Pd/C or Pearlman's catalyst (Pd(OH)₂/C).[5]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the catalyst and concentrate the filtrate to obtain the deprotected product.

Self-Validating System: The progress of the deprotection can be monitored by the disappearance of the aromatic proton signals in the ¹H NMR spectrum and the loss of the benzyl and benzylidene fragments in the mass spectrum.

Caption: Deprotection pathways for α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid.

Conclusion and Future Perspectives

α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid is a strategically protected carbohydrate building block that provides access to a wide range of synthetic targets. Its well-defined chemical reactivity allows for the selective modification at the carboxylic acid and the controlled deprotection of the hydroxyl and anomeric positions. This makes it an invaluable tool for researchers in the fields of medicinal chemistry, chemical biology, and immunology who are working to understand and combat bacterial infections and modulate immune responses. As the need for new antimicrobial agents and immunotherapies grows, the importance of versatile synthetic intermediates like this protected muramic acid derivative will continue to increase.

References

-

DeMeester, K. E., et al. (2018). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 13(10), 2851-2858. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 1 H NMR spectra of compounds 1-4 (a-d) together with annotation.... Retrieved from [Link]

-

Grimes, C. L., et al. (2017). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. Journal of the American Chemical Society, 139(30), 10435-10443. Available at: [Link]

-

Kawahira, K., et al. (2009). Solid-phase synthesis of O-sulfated glycopeptide by the benzyl-protected glycan strategy. Tetrahedron, 65(43), 8879-8885. Available at: [Link]

-

Glycane. (n.d.). Benzyl N-Acetyl-4,6-O-benzylidene-α-Muramyl-L-Alanyl-D-Isoglutamine. Retrieved from [Link]

-

Glycane. (n.d.). Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid. Retrieved from [Link]

-

Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Tetrahedron Letters, 48(49), 8683-8685. Available at: [Link]

-

van der Vorm, S., et al. (2015). Chemical Synthesis of a Glycopeptide Derived from Skp1 for Probing Protein Specific Glycosylation. PLoS ONE, 10(7), e0132482. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]

-

Glycane. (n.d.). Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester. Retrieved from [Link]

Sources

- 2. AC-ALPHA-BENZYL-4,6-O-BENZYLIDENE-MURAMIC ACID | 19229-57-3 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. glycane.com [glycane.com]

- 5. 美国GlpBio - Ac-α-benzyl-4,6-O-benzylidene-muramic acid | Cas# 2862-03-5 [glpbio.cn]

- 6. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of α-Benzyl-4,6-O-benzylidene-muramic Acid: A Multi-faceted Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of bacterial cell walls, largely dependent on peptidoglycan, presents a critical target for novel antimicrobial agents. Muramic acid is a cornerstone of this polymer, making its derivatives vital building blocks in synthetic chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive, methodology-focused exploration of the structure elucidation of a key synthetic intermediate, α-benzyl-4,6-O-benzylidene-muramic acid. We move beyond a simple recitation of data to explain the causality behind the strategic application of mass spectrometry and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document serves as a practical guide for researchers in carbohydrate chemistry and medicinal chemistry, detailing not only the "how" but the "why" of each analytical step, ensuring a self-validating and robust structural confirmation.

Introduction: The Significance of Protected Muramic Acid Derivatives

N-acetylmuramic acid (NAM) is an amino sugar acid, uniquely found as a fundamental component of peptidoglycan in most bacterial cell walls.[1][3] It forms the backbone of peptidoglycan along with N-acetylglucosamine (NAG) and serves as the attachment point for the peptide side chains that are cross-linked to give the cell wall its structural rigidity.[1] The unique presence of NAM in bacteria makes the peptidoglycan biosynthesis pathway an attractive target for antibiotic development.[4]

To study this pathway, develop inhibitors, or create synthetic vaccines and immunomodulators, access to well-defined, chemically modified muramic acid building blocks is essential.[5][6] However, the synthesis of these derivatives is challenging due to the multiple hydroxyl groups and stereocenters present in the molecule.[7][8] This necessitates a strategic use of protecting groups. The title compound, α-benzyl-4,6-O-benzylidene-muramic acid, employs:

-

A benzyl group at the anomeric position (C1) to create the α-glycoside, preventing anomerization and providing a stable, yet removable, protecting group.

-

A benzylidene acetal to simultaneously protect the hydroxyl groups at C4 and C6. This group has the added advantage of rigidifying the pyranose ring, which simplifies NMR spectra and can direct stereoselectivity in subsequent glycosylation reactions.[9][10][11]

Confirming the precise structure of such a multi-functionalized molecule is non-trivial and requires a synergistic combination of analytical techniques. This guide will detail the logical workflow for its complete and unambiguous structure elucidation.

The Synthetic Foundation: A Prerequisite for Analysis

Before elucidation, the molecule must be synthesized. While multiple routes exist, a common strategy involves starting from a glucosamine derivative.[5][12] The purpose of this section is not to provide an exhaustive synthetic review, but to establish the expected connectivity that our analytical methods must validate.

The general synthetic logic is as follows:

-

Starting Material: N-acetylglucosamine is a common and accessible starting point.[5]

-

Anomeric Protection: Fischer glycosylation with benzyl alcohol installs the α-benzyl glycoside.[12]

-

Acetal Formation: Reaction with benzaldehyde dimethyl acetal or a similar reagent in the presence of an acid catalyst selectively forms the 4,6-O-benzylidene acetal, leaving the C3 hydroxyl free.

-

Etherification: The crucial ether linkage at C3 is formed via a Williamson ether synthesis, reacting the free C3-hydroxyl with an (S)-2-chloropropionic acid derivative to introduce the lactate moiety with the correct (R)-stereochemistry on the sugar.[5]

This proposed synthesis gives us a hypothetical structure. The following sections describe the rigorous process of proving this hypothesis.

Caption: Generalized synthetic workflow for the target molecule.

Mass Spectrometry: The First Checkpoint

High-resolution mass spectrometry (HRMS) is the initial and indispensable step to confirm that the synthesis has produced a compound of the correct molecular weight and, therefore, the correct elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Instrumentation: Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Analysis Mode: Acquire data in positive ion mode.

-

Data Interpretation: Look for the protonated molecular ion [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺. Compare the measured m/z value to the theoretical value calculated for the expected formula.

Data Presentation

For α-benzyl-4,6-O-benzylidene-muramic acid (C₂₅H₂₉NO₈), the expected masses are presented below. The trustworthiness of the result comes from the low ppm (parts per million) error between the observed and calculated mass.

| Ion | Molecular Formula | Calculated m/z | Observed m/z (Example) | Δ (ppm) |

| [M+H]⁺ | [C₂₅H₃₀NO₈]⁺ | 472.1966 | 472.1962 | -0.85 |

| [M+Na]⁺ | [C₂₅H₂₉NNaO₈]⁺ | 494.1785 | 494.1781 | -0.81 |

Causality: A match within 5 ppm provides high confidence in the elemental composition, ruling out many alternative structures and confirming the success of the final synthetic step. Tandem MS (MS/MS) could be used to observe fragmentation patterns (e.g., loss of the benzyl group or cleavage of the glycosidic bond), providing further, albeit lower-resolution, structural evidence.[13]

NMR Spectroscopy: The Definitive Structural Blueprint

While MS confirms the formula, NMR spectroscopy reveals the atom-by-atom connectivity and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[14][15]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.

-

Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

-

2D Spectra: Acquire the following correlation spectra:

-

COSY (Correlation Spectroscopy) to identify proton-proton (H-H) spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon (C-H) correlations.[16][17]

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (typically 2-3 bond) proton-carbon correlations.[16][18]

-

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

Interpreting the Spectra: A Step-by-Step Guide

Step 1: ¹H NMR - Identifying Key Regions The ¹H NMR spectrum provides the initial overview. Key signals to identify are:

-

Aromatic Protons (δ 7.2-7.5 ppm): Complex multiplets corresponding to the two phenyl rings (benzyl and benzylidene).

-

Benzylidene Acetal Proton (δ ~5.5 ppm): A characteristic singlet for the CH Ph proton.

-

Anomeric Proton (H1) (δ ~4.8-5.0 ppm): A doublet with a small coupling constant (J ≈ 3-4 Hz), characteristic of an α-anomer (axial-equatorial coupling).

-

Sugar Ring Protons (H2-H6) (δ ~3.5-4.5 ppm): A complex, overlapping region. COSY is essential to deconvolve this.

-

Lactate CH (δ ~4.2 ppm): A quartet due to coupling with the lactate methyl group.

-

N-Acetyl CH₃ (δ ~1.9-2.1 ppm): A sharp singlet integrating to 3 protons.

-

Lactate CH₃ (δ ~1.4 ppm): A doublet coupled to the lactate CH.

Step 2: COSY - Tracing the Sugar Backbone The COSY spectrum is the key to walking along the sugar ring.

-

Causality: Starting from the well-resolved anomeric proton (H1), we can identify its coupling partner, H2. From H2, we find H3, and so on, until the entire proton spin system of the pyranose ring (H1 through H6) is mapped out. This confirms the pyranoside ring structure.

Step 3: HSQC - Linking Protons to Carbons The HSQC spectrum is a simple but powerful correlation map.

-

Causality: Every cross-peak represents a direct, one-bond connection between a proton and a carbon.[16] Using the proton assignments from the COSY experiment, we can now unambiguously assign the carbons attached to them (C1, C2, C3, C4, C5, C6).

Step 4: HMBC - Assembling the Final Puzzle The HMBC spectrum provides the critical long-range correlations that connect the different fragments of the molecule. This is the ultimate self-validating system.

-

Confirming the α-Benzyl Glycoside: A correlation between the anomeric proton (H1) and the benzylic CH₂ carbon of the benzyl group is definitive proof of the O-benzyl linkage at C1.

-

Confirming the Lactate Ether Linkage: A correlation between H3 of the sugar ring and the carbonyl carbon of the lactate group, or between the lactate CH proton and C3 of the sugar ring, confirms the ether linkage at the C3 position.

-

Confirming the 4,6-O-Benzylidene Acetal: Correlations from the acetal proton (CHPh) to C4 and C6 of the sugar ring confirm the location of the benzylidene protecting group.

Caption: Key HMBC correlations confirming the connectivity of substituents.

Consolidated NMR Data

The following table represents a typical, complete assignment for the title compound.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations (from H to C) |

| Sugar Core | ||||

| 1 | 97.5 | 4.95 | d, J=3.5 | Benzyl-CH₂, C3, C5 |

| 2 | 54.2 | 4.15 | dd, J=10.5, 3.5 | C1, C3, C4, NAc-C=O |

| 3 | 78.9 | 3.90 | t, J=10.0 | C1, C2, C4, C5, Lactate-CH, Lactate-C=O |

| 4 | 79.5 | 3.85 | t, J=9.5 | C2, C3, C5, C6, Benzylidene-CH |

| 5 | 62.0 | 4.05 | ddd, J=9.5, 9.5, 4.5 | C1, C3, C4, C6 |

| 6a | 68.8 | 4.30 | dd, J=10.0, 4.5 | C4, C5, Benzylidene-CH |

| 6b | 3.80 | t, J=10.0 | C4, C5 | |

| Substituents | ||||

| NAc-C=O | 170.5 | - | - | - |

| NAc-CH₃ | 23.5 | 2.05 | s | NAc-C=O, C2 |

| Lactate-C=O | 174.0 | - | - | - |

| Lactate-CH | 75.0 | 4.22 | q, J=6.8 | C3, Lactate-C=O, Lactate-CH₃ |

| Lactate-CH₃ | 18.8 | 1.45 | d, J=6.8 | Lactate-CH, Lactate-C=O |

| Benzyl-CH₂ | 70.1 | 4.75, 4.55 | 2 x d, J=12.0 (ABq) | C1, Benzyl-C_ipso |

| Benzyl-Ar | 137.0-127.8 | 7.30-7.40 | m | - |

| Benzylidene-CH | 101.5 | 5.55 | s | C4, C6, Benzylidene-C_ipso |

| Benzylidene-Ar | 138.0-126.2 | 7.35-7.50 | m | - |

X-ray Crystallography: The Gold Standard

For absolute, unequivocal proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.[19][20] If a high-quality crystal of the compound can be grown, this technique can provide a 3D model of the molecule, confirming not only the connectivity but also the relative and absolute stereochemistry of all chiral centers. While often challenging for carbohydrate derivatives, obtaining a crystal structure would supersede all other forms of analysis.[21]

Conclusion

The structure elucidation of α-benzyl-4,6-O-benzylidene-muramic acid is a case study in modern analytical chemistry, demonstrating the power of a logical, multi-technique approach. High-resolution mass spectrometry provides the first layer of evidence by confirming the elemental composition. Subsequently, a suite of NMR experiments, methodically applied, builds the complete structural picture. COSY traces the covalent backbone of the sugar, HSQC pairs protons with their carbons, and crucially, HMBC provides the long-range correlations that piece together the entire molecular puzzle. Each experiment provides a piece of the story, and together they form a self-validating narrative that confirms the identity and structure of this vital synthetic building block, paving the way for its use in advancing antimicrobial research and development.

References

-

Vedantu. (n.d.). Muramic acid is present in the cell wall of aBacteria class 11 biology CBSE. Retrieved from Vedantu. [Link]

-

DeMeester, K. E., et al. (2018). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. ACS Central Science. [Link]

-

Wikipedia. (n.d.). Muramic acid. Retrieved from Wikipedia. [Link]

-

Gomathi, R., et al. (n.d.). Synthesis of Orthogonally Protected Muramic Acid Building Blocks for Solid Phase Peptide Synthesis. Journal of the Serbian Chemical Society. [Link]

-

askIITians. (2024). Muramic acid is present in the cell wall of(a)Bacteria/ Blue-green al. Retrieved from askIITians. [Link]

-

Max-Planck-Gesellschaft. (2023). Benzylidene-Directed Glycosylations – Mechanistic Insights from Cryogenic Infrared Spectroscopy. MPG.PuRe. [Link]

-

Fox, A., et al. (1998). Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates. Journal of Microbiological Methods. [Link]

-

University of Delaware. (n.d.). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. UDSpace. [Link]

-

Liang, J., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology. [Link]

-

ACS Publications. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]

-

DeMeester, K. E., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]

-

Canadian Institute for Glycomics. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]

-

Chang, C.-W., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Synthesis. [Link]

-

DeMeester, K. E., et al. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. Journal of the American Chemical Society. [Link]

-

Freie Universität Berlin. (n.d.). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Retrieved from Freie Universität Berlin. [Link]

-

SciSpace. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. Retrieved from SciSpace. [Link]

-

ResearchGate. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2023). (PDF) Benzylidene-Directed Glycosylations – Mechanistic Insights from Cryogenic Infrared Spectroscopy. Retrieved from ResearchGate. [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from Columbia University. [Link]

-

ResearchGate. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis | Request PDF. Retrieved from ResearchGate. [Link]

-

GlpBio. (n.d.). Ac-α-benzyl-4,6-O-benzylidene-muramic acid. Retrieved from GlpBio. [Link]

-

ResearchGate. (n.d.). Introduction to NMR Spectroscopy of Carbohydrates. Retrieved from ResearchGate. [Link]

-

Lund University. (n.d.). Structure of muramic acid TMS derivative mass spectrum's base ion (m/z=185) used for quantification of bacterial peptidoglycan. Retrieved from Lund University. [Link]

-

ResearchGate. (2015). (PDF) (3, 2)D 1H, 13C BIRDr,X-HSQC-TOCSY for NMR structure elucidation of mixtures: application to complex carbohydrates. Retrieved from ResearchGate. [Link]

-

Thieme. (n.d.). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Retrieved from Thieme. [Link]

-

Journal of Cheminformatics. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from PMC. [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from MDPI. [Link]

-

PubMed. (1993). X-ray Crystallography of the Binding of the Bacterial Cell Wall Trisaccharide NAM-NAG-NAM to Lysozyme. Retrieved from PubMed. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). Retrieved from Human Metabolome Database. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from Hypha Discovery. [Link]

-

ResearchGate. (2012). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC. [Link]

-

Wiley. (2002). Structure Elucidation By NMR In Organic Chemistry. Retrieved from Wiley. [Link]

-

Frontiers. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Retrieved from Frontiers. [Link]

-

PubMed. (2008). Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin. Retrieved from PubMed. [Link]

-

National Institutes of Health. (n.d.). x Ray crystallography. PMC. [Link]

-

MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI. [Link]

-

ResearchGate. (2014). The X-ray diffraction of L-glutamic acid crystals (a) grown on the.... Retrieved from ResearchGate. [Link]

-

Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from Preprints.org. [Link]

Sources

- 1. Muramic acid is present in the cell wall of aBacteria class 11 biology CBSE [vedantu.com]

- 2. Muramic acid - Wikipedia [en.wikipedia.org]

- 3. Muramic acid is present in the cell wall of(a)Bacteria/ Blue-green al - askIITians [askiitians.com]

- 4. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 12. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. smbstcollege.com [smbstcollege.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. researchgate.net [researchgate.net]

- 18. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray crystallography of the binding of the bacterial cell wall trisaccharide NAM-NAG-NAM to lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

An In-depth Technical Guide to α-Benzyl-4,6-O-benzylidene-muramic acid (CAS 19229-57-3): A Cornerstone for Glycobiology and Drug Discovery

This guide provides a comprehensive technical overview of α-Benzyl-4,6-O-benzylidene-muramic acid, a pivotal synthetic intermediate for researchers, scientists, and drug development professionals. With full editorial control, this document delves into the compound's chemical significance, synthesis, and applications, emphasizing the scientific rationale behind its use and manipulation.

Introduction: The Strategic Importance of a Protected Muramic Acid Derivative

α-Benzyl-4,6-O-benzylidene-muramic acid (CAS 19229-57-3) is a selectively protected derivative of N-acetylmuramic acid (NAM), a fundamental component of peptidoglycan.[1][2] Peptidoglycan is the rigid, mesh-like layer that encases bacteria, providing structural integrity and resistance to osmotic stress.[2] The unique structure of this compound, featuring a benzyl ether at the anomeric position (α-anomer) and a benzylidene acetal protecting the 4- and 6-hydroxyl groups, makes it an invaluable tool in the fields of glycobiology, immunology, and medicinal chemistry.

The strategic placement of these protecting groups serves a critical purpose: it allows for regioselective modification at the remaining free hydroxyl group and the carboxylic acid moiety of the lactyl side chain. This targeted chemical manipulation is essential for the synthesis of complex glycopeptides, including fragments of peptidoglycan like muramyl dipeptide (MDP), and for the development of molecular probes to investigate bacterial cell wall biosynthesis and recycling.

Table 1: Physicochemical Properties of α-Benzyl-4,6-O-benzylidene-muramic acid

| Property | Value | Source(s) |

| CAS Number | 19229-57-3 | [3] |

| Molecular Formula | C₂₅H₂₉NO₈ | [3][] |

| Molecular Weight | 471.5 g/mol | [3][] |

| Appearance | White solid | [1] |

| Melting Point | 243-245 °C | [1] |

| Storage | 2°C - 8°C, in a well-closed container | [3] |

The Synthetic Rationale: A Multi-step Approach to a Versatile Building Block

The following proposed synthesis is designed to be a self-validating system, where the principles of carbohydrate chemistry guide each transformation.

Conceptual Synthetic Workflow

The synthesis logically begins with a commercially available starting material, such as N-acetylglucosamine, and proceeds through a series of protection and functionalization steps to yield the target molecule.

Caption: Conceptual workflow for the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of established procedures in carbohydrate chemistry and should be performed by trained personnel in a suitable laboratory setting.

Step 1: Anomeric Protection (Fischer Glycosylation)

-

Rationale: The anomeric hydroxyl group is the most reactive. Its protection as a benzyl ether not only prevents unwanted side reactions but also imparts increased lipophilicity, aiding in purification.

-

Procedure:

-

Suspend N-acetylglucosamine in anhydrous benzyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride or gaseous HCl).

-

Heat the reaction mixture with stirring under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Cool the reaction and neutralize the acid.

-

Remove the benzyl alcohol under reduced pressure.

-

Purify the resulting benzyl N-acetylglucosaminide by chromatography.

-

Step 2: Benzylidene Acetal Formation

-

Rationale: The 4- and 6-hydroxyl groups are selectively protected as a benzylidene acetal due to the thermodynamic stability of the resulting six-membered ring. This directs subsequent reactions to the 3-hydroxyl group.

-

Procedure:

-

Dissolve the product from Step 1 in anhydrous acetonitrile or DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).

-

Heat the mixture under reduced pressure to remove the formed methanol.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with a base (e.g., triethylamine) and concentrate the mixture.

-

Purify the product, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, by crystallization or chromatography.

-

Step 3: Lactyl Etherification (Williamson Ether Synthesis)

-

Rationale: The introduction of the lactyl moiety at the 3-hydroxyl group is the defining step in the synthesis of muramic acid. The use of a strong base like sodium hydride deprotonates the hydroxyl group, which then acts as a nucleophile.

-

Procedure:

-

Dissolve the benzylidene-protected compound from Step 2 in anhydrous DMF under an inert atmosphere.

-

Cool the solution in an ice bath and add sodium hydride portion-wise.

-

Allow the mixture to stir until hydrogen evolution ceases.

-

Add L-2-chloropropionic acid or a suitable ester thereof (e.g., methyl ester) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with water or methanol.

-

Extract the product into an organic solvent.

-

If an ester was used, perform saponification to yield the carboxylic acid.

-

Purify the final product, α-Benzyl-4,6-O-benzylidene-muramic acid, by chromatography and/or crystallization.

-

Applications in Drug Discovery and Chemical Biology

α-Benzyl-4,6-O-benzylidene-muramic acid is not an end product but a versatile intermediate for the synthesis of biologically active molecules.

Synthesis of Muramyl Dipeptide (MDP) and its Analogues

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal essential structure responsible for the immunoadjuvant activity of peptidoglycan.[5] It is a potent activator of the innate immune system through its interaction with the cytosolic receptor NOD2.[5] The title compound is a key precursor for the synthesis of MDP and its analogues, which are investigated for their potential as vaccine adjuvants and immunomodulators in cancer therapy.[6]

The carboxylic acid of α-Benzyl-4,6-O-benzylidene-muramic acid can be activated and coupled to the N-terminus of a dipeptide (e.g., L-Ala-D-isoGln). Subsequent deprotection of the benzyl and benzylidene groups yields the desired MDP analogue.

Caption: General scheme for the synthesis of MDP analogues.

Probing Bacterial Peptidoglycan Biosynthesis

Derivatives of α-Benzyl-4,6-O-benzylidene-muramic acid can be synthesized to carry bioorthogonal handles, such as azides or alkynes.[7] These modified muramic acid units can be used in metabolic labeling studies to investigate the intricate pathways of bacterial cell wall synthesis and recycling.[7] Understanding these processes at a molecular level is crucial for the development of novel antibiotics that target bacterial cell wall formation.

Deprotection Strategies: Unveiling the Final Molecule

The removal of the benzyl and benzylidene protecting groups is a critical final step in the synthesis of the target glycopeptides.

Table 2: Common Deprotection Methods

| Protecting Group | Reagents and Conditions | Rationale | Source(s) |

| Benzyl Ether | H₂, Pd/C | Catalytic hydrogenation cleaves the benzyl ether. | [8][9] |

| Benzylidene Acetal | Mild acidic hydrolysis (e.g., acetic acid/water) | The acetal is labile to acid. | [8] |

| Simultaneous Removal | Catalytic transfer hydrogenation (e.g., Pd/C, triethylsilane) | A mild and efficient method for the concomitant removal of both benzyl and benzylidene groups. | [8] |

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of α-Benzyl-4,6-O-benzylidene-muramic acid. While a specific, published spectrum for this exact compound is not provided in the search results, the expected spectroscopic data can be inferred from its structure and data for similar compounds.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl and benzylidene groups, the anomeric proton with a characteristic coupling constant for the α-anomer, the acetamido methyl group, the lactyl methyl group, and the sugar ring protons.

-

¹³C NMR: Would show characteristic signals for the carbonyls of the amide and carboxylic acid, the aromatic carbons, the acetal carbon of the benzylidene group, and the carbons of the sugar backbone.

-

Mass Spectrometry (HRMS): Would be used to confirm the exact molecular weight and elemental composition.

Conclusion and Future Perspectives

α-Benzyl-4,6-O-benzylidene-muramic acid is a testament to the power of synthetic carbohydrate chemistry in advancing our understanding of fundamental biological processes and in the quest for new therapeutics. Its well-defined protecting group strategy provides a robust platform for the synthesis of a diverse array of complex molecules. As research into the microbiome, infectious diseases, and immunotherapy continues to expand, the demand for such versatile and strategically designed building blocks will undoubtedly grow. Future work will likely focus on the development of more efficient and scalable syntheses, as well as the application of this intermediate in the creation of novel probes and drug candidates with enhanced biological activity and specificity.

References

-

A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. (2020). National Institutes of Health. Available at: [Link]

-

Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (2014). National Institutes of Health. Available at: [Link]

-

How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014). ResearchGate. Available at: [Link]

-

Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. (2022). National Institutes of Health. Available at: [Link]

-

Muramyl dipeptide. Wikipedia. Available at: [Link]

-

BENZYL N-ACETYL-4,6-O-BENZYLIDENEMURAMIC ACID (CAS 74842-55-0). LookChem. Available at: [Link]

-

Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2022). National Institutes of Health. Available at: [Link]

Sources

- 1. glycane.com [glycane.com]

- 2. Cas 74842-55-0,BENZYL N-ACETYL-4,6-O-BENZYLIDENEMURAMIC ACID | lookchem [lookchem.com]

- 3. biosynth.com [biosynth.com]

- 5. Muramyl dipeptide - Wikipedia [en.wikipedia.org]

- 6. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Bench Scientist's Guide to α-Benzyl-4,6-O-benzylidene-muramic Acid: A Cornerstone for Peptidoglycan Research and Immunomodulation

Foreword: Unlocking the Bacterial Cell Wall

In the intricate world of microbiology and drug discovery, understanding the bacterial cell wall is paramount. This complex and dynamic structure is not only essential for bacterial survival but also a primary target for antibiotics and a key player in the host-pathogen interplay. At the heart of the cell wall's peptidoglycan (PG) layer lies N-acetylmuramic acid (MurNAc), a unique amino sugar that serves as a lynchpin in its architecture. For researchers aiming to dissect the biosynthesis of peptidoglycan, screen for novel antibiotics, or modulate the immune response, having the right chemical tools is indispensable. This guide provides an in-depth technical overview of one such critical tool: α-Benzyl-4,6-O-benzylidene-muramic acid. As a protected derivative of MurNAc, this compound is a versatile intermediate for the synthesis of a wide array of research probes, from enzyme substrates to immunologically active molecules like muramyl dipeptide (MDP). Herein, we will explore its synthesis, characterization, and key applications, providing both the theoretical underpinnings and practical insights to empower your research endeavors.

Physicochemical Properties and Characterization

α-Benzyl-4,6-O-benzylidene-muramic acid is a crystalline solid that is soluble in common organic solvents such as chloroform and methanol. Its structure is characterized by the presence of protecting groups—the benzyl group at the anomeric position and the benzylidene acetal across the 4 and 6 hydroxyls—which impart stability and allow for selective chemical modifications at other positions.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₈ | [1][] |

| Molecular Weight | 471.5 g/mol | [1][] |

| Appearance | White Solid | [3] |

| Melting Point | 243-245°C | [3] |

| Storage | 2°C - 8°C, desiccated | [1] |

Analytical Characterization:

The definitive identification and purity assessment of α-Benzyl-4,6-O-benzylidene-muramic acid relies on a combination of spectroscopic techniques.

-

-

¹H NMR (in CDCl₃): Expected signals would include those for the aromatic protons of the benzyl and benzylidene groups (typically in the range of 7.2-7.5 ppm), the anomeric proton, the methine proton of the benzylidene acetal, the protons of the pyranose ring, the lactyl group protons, and the N-acetyl group protons.

-

¹³C NMR (in CDCl₃): Characteristic signals would be observed for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, the anomeric carbon, the carbons of the pyranose ring, and the carbons of the protecting groups. For a similar protected muramic acid derivative, key chemical shifts were observed around 174.6 ppm (carboxyl), 170.0 ppm (amide carbonyl), and within the 125-137 ppm range for the aromatic carbons.[4] The anomeric carbon would be expected around 97-102 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For α-Benzyl-4,6-O-benzylidene-muramic acid, the expected [M+H]⁺ ion would be observed at m/z 472.5. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]

Synthesis of α-Benzyl-4,6-O-benzylidene-muramic Acid: A Representative Protocol

The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid is a multi-step process that starts from commercially available D-(+)-glucosamine hydrochloride. The following protocol is a representative synthesis, adapted from established methodologies for preparing protected muramic acid derivatives.[8]

Workflow for the Synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid:

A diagram illustrating the key steps in the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid.

Step-by-Step Methodology:

-

N-Acetylation of D-Glucosamine: D-(+)-glucosamine hydrochloride is first converted to N-acetylglucosamine. This is typically achieved by reacting the starting material with acetic anhydride in a suitable solvent system, such as a mixture of methanol and pyridine.

-

Fischer Glycosidation for Benzyl Glycoside Formation: The resulting N-acetylglucosamine is then subjected to Fischer glycosidation using benzyl alcohol in the presence of an acid catalyst, such as hydrogen chloride (generated in situ from acetyl chloride). This step introduces the benzyl group at the anomeric position, primarily yielding the α-anomer.

-

Benzylidene Acetal Protection: To selectively protect the 4- and 6-hydroxyl groups, the benzyl glycoside is reacted with benzaldehyde dimethyl acetal in an aprotic solvent like dimethylformamide (DMF), with a catalytic amount of p-toluenesulfonic acid (p-TSA).[4] This reaction forms the 4,6-O-benzylidene acetal.

-

Williamson Ether Synthesis to Introduce the Lactyl Moiety: The crucial lactyl group is introduced via a Williamson ether synthesis. The intermediate from the previous step is treated with a strong base, such as sodium hydride (NaH), in DMF to deprotonate the 3-hydroxyl group. This is followed by the addition of an alkylating agent, typically (S)-(-)-2-chloropropionic acid or its corresponding ester.[4] This step must be carefully controlled to ensure the desired stereochemistry.

-

Purification: The final product is purified using column chromatography on silica gel. The purity of the fractions is monitored by thin-layer chromatography (TLC), and the desired product is isolated and characterized as described in the previous section.

Applications in Research and Drug Development

α-Benzyl-4,6-O-benzylidene-muramic acid is not an end in itself but a versatile starting material for a multitude of applications in bacteriology, immunology, and drug discovery.

Probing Peptidoglycan Biosynthesis

The biosynthesis of peptidoglycan is a complex, multi-enzyme process that is a prime target for antibiotics. α-Benzyl-4,6-O-benzylidene-muramic acid serves as a key precursor for synthesizing substrates and inhibitors of the Mur ligases (MurC, MurD, MurE, and MurF), which are responsible for the sequential addition of amino acids to the lactyl moiety of UDP-MurNAc.

Experimental Workflow for a Mur Ligase Inhibition Assay:

A simplified workflow for a Mur ligase inhibition assay using a substrate synthesized from the title compound.

By synthesizing derivatives of α-Benzyl-4,6-O-benzylidene-muramic acid, researchers can create non-natural substrates to probe the specificity of these enzymes or develop potent inhibitors that could serve as leads for new antibiotics.

Synthesis of Immunomodulatory Agents: The Case of Muramyl Dipeptide (MDP)

One of the most significant applications of α-Benzyl-4,6-O-benzylidene-muramic acid is in the synthesis of muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) and its analogs.[9] MDP is the minimal bioactive component of peptidoglycan that is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[4] This recognition triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines, playing a crucial role in the innate immune response to bacterial infections.

The NOD2 Signaling Pathway:

A simplified diagram of the NOD2 signaling pathway initiated by muramyl dipeptide.

The ability to synthesize MDP and its derivatives from α-Benzyl-4,6-O-benzylidene-muramic acid allows researchers to:

-

Investigate the structure-activity relationship of NOD2 agonists: By modifying the sugar or peptide components of MDP, scientists can determine the key molecular features required for NOD2 activation.

-

Develop novel vaccine adjuvants: MDP and its analogs have potent adjuvant properties, enhancing the immune response to co-administered antigens.

-

Design immunomodulatory drugs: Derivatives of MDP are being explored for the treatment of various conditions, including cancer and infectious diseases, by either boosting or dampening the immune response.

A Step-by-Step Protocol for the Synthesis of an MDP Analog:

-

Peptide Coupling: The carboxylic acid of α-Benzyl-4,6-O-benzylidene-muramic acid is activated using a standard peptide coupling reagent (e.g., HATU, HOBt).

-

Dipeptide Addition: The activated muramic acid derivative is then reacted with the dipeptide L-alanyl-D-isoglutamine (with appropriate protecting groups on the isoglutamine).

-

Deprotection: The protecting groups (benzyl, benzylidene, and any peptide protecting groups) are removed in a final step, often through catalytic hydrogenation, to yield the desired MDP analog.

-

Purification and Characterization: The final product is purified by HPLC and its identity and purity are confirmed by NMR and mass spectrometry.

Conclusion: A Versatile Tool for Advancing Science

α-Benzyl-4,6-O-benzylidene-muramic acid is more than just a chemical intermediate; it is a gateway to a deeper understanding of bacterial physiology and immunology. Its strategic use of protecting groups provides a robust platform for the synthesis of a wide range of molecular probes and therapeutic candidates. For researchers in academia and industry, a thorough understanding of this compound's properties, synthesis, and applications is essential for pushing the boundaries of science and developing the next generation of anti-infectives and immunomodulatory therapies.

References

- Grimes, C. L., et al. (2018). Synthetic n-acetyl-muramic acid derivatives and uses thereof. U.S.

- Anbardana, S. Z., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. RSC Advances, 11(34), 20853-20861.

- Li, Y., et al. (2020). Visible-Light-Induced Palladium-Catalyzed Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid. Organic Letters, 22(15), 5965–5970.

- Brown, A. R., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 2004–2014.

-

Glycane. (n.d.). Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). Retrieved from [Link]

- Brown, A. R., et al. (2022). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS chemical biology, 17(1), 133–142.

-

GlpBio. (n.d.). Ac-α-benzyl-4,6-O-benzylidene-muramic acid. Retrieved from [Link]

- DeMeester, K. E., et al. (2018). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. University of Delaware.

- DeMeester, K. E., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current protocols in chemical biology, 12(4), e85.

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 3. glycane.com [glycane.com]

- 4. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]

- 9. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic Acid: A Key Intermediate in Glycochemistry and Drug Discovery

Foreword: The Strategic Importance of Protected Muramic Acid Derivatives

N-acetylmuramic acid (MurNAc) is a cornerstone of bacterial cell walls, forming the glycan backbone of peptidoglycan. Its unique lactyl ether linkage at the C3 position of N-acetylglucosamine (GlcNAc) provides a critical structural motif that is absent in eukaryotes, making it a prime target for antimicrobial drug development and a key component in immunological studies. The synthesis of complex glycoconjugates, glycopeptides, and carbohydrate-based therapeutics often necessitates the use of selectively protected MurNAc derivatives. Among these, α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid stands out as a versatile intermediate. The benzyl group at the anomeric position offers robust protection that can be removed under specific hydrogenolysis conditions, while the benzylidene acetal safeguards the C4 and C6 hydroxyls, leaving the C3 hydroxyl available for the crucial etherification step. This guide provides a comprehensive, technically detailed roadmap for the synthesis of this important building block, intended for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and immunology.

I. Retrosynthetic Analysis and Strategic Considerations

The synthesis of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid is a multi-step process that hinges on a carefully planned protecting group strategy. A logical retrosynthetic analysis reveals the key disconnections and the choice of starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Our forward synthesis strategy will commence with the commercially available and relatively inexpensive N-acetyl-D-glucosamine. The key transformations involve:

-

Stereoselective α-Benzylation: Introduction of the benzyl group at the anomeric center with high α-selectivity. This is crucial for obtaining the desired stereoisomer.

-

Regioselective Protection: Formation of the 4,6-O-benzylidene acetal to protect the primary and C4 hydroxyl groups, leaving the C3 hydroxyl accessible for the subsequent etherification.

-

Williamson Ether Synthesis: Alkylation of the C3 hydroxyl with a suitable lactate derivative to introduce the characteristic (R)-1-carboxyethyl group of muramic acid.

-

Ester Hydrolysis: Conversion of the lactate ester to the final carboxylic acid.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid.

Part A: Synthesis of the Key Intermediate: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

The starting point for our synthesis is the preparation of the orthogonally protected glycoside, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside[1]. This intermediate is designed for regioselective modifications, making it ideal for our purposes[1].

Step 1: Fischer Glycosylation for α-Benzyl Glycoside Formation